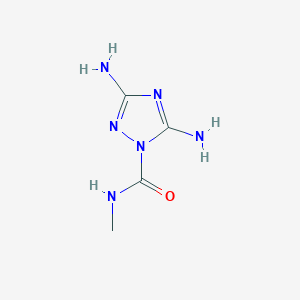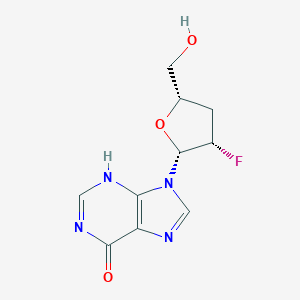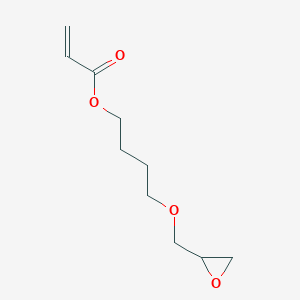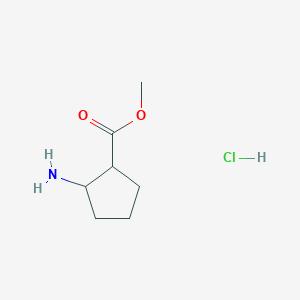
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group substituted with three hydroxyl groups and an imidazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can produce a variety of ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the reactivity of hydroxyl-substituted benzyl groups and imidazole rings.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as antioxidant or anti-inflammatory properties, is ongoing.
Industry: While not widely used industrially, its unique structure makes it a candidate for developing new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dihydroxybenzyl)-1H-imidazole: Lacks one hydroxyl group compared to 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole.
2-(3,4,5-Trihydroxybenzyl)-1H-imidazole: Has an additional hydroxyl group on the benzyl ring.
2-(3,4-Methylenedioxybenzyl)-1H-imidazole: Features a methylenedioxy group instead of hydroxyl groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and the presence of an imidazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
116218-74-7 |
|---|---|
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
4-[hydroxy(1H-imidazol-2-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H10N2O3/c13-7-2-1-6(5-8(7)14)9(15)10-11-3-4-12-10/h1-5,9,13-15H,(H,11,12) |
InChI-Schlüssel |
SHIFMTURFGWSMY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C2=NC=CN2)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(C2=NC=CN2)O)O)O |
Synonyme |
1,2-Benzenediol, 4-(hydroxy-1H-imidazol-2-ylmethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)



